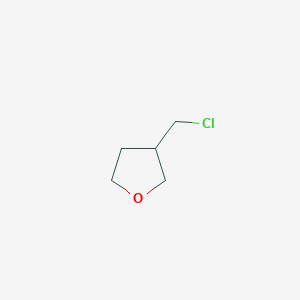

3-(Chloromethyl)tetrahydrofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-3-5-1-2-7-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGGGHUVTCFNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630130 | |

| Record name | 3-(Chloromethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89181-22-6 | |

| Record name | 3-(Chloromethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)tetrahydrofuran (CAS Number 89181-22-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)tetrahydrofuran (CAS No. 89181-22-6), a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This document delves into the core chemical properties, synthesis methodologies, characteristic reactivity, and notable applications of this compound, with a particular focus on its role as an intermediate in the development of novel therapeutic agents. Detailed experimental protocols, safety and handling procedures, and an analysis of its spectroscopic signature are presented to equip researchers and drug development professionals with the critical knowledge required for its effective utilization.

Introduction: The Strategic Importance of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a privileged scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a desirable structural motif in drug design. This compound serves as a key intermediate, providing a reactive "handle" for the introduction of the valuable 3-methyl-tetrahydrofuran fragment into more complex molecular architectures. The chloromethyl group is a versatile electrophile, readily undergoing nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds, thus enabling the construction of diverse molecular libraries for drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in a laboratory setting.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 89181-22-6 | [2][3] |

| Molecular Formula | C₅H₉ClO | [2][3] |

| Molecular Weight | 120.58 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity | Typically ≥98% | [4] |

Spectroscopic Characterization

While comprehensive, publicly available spectra for this compound are limited, its structure allows for the confident prediction of its key spectroscopic features. Spectroscopic data is often available from commercial suppliers upon request.[3][4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the ring protons. The chloromethyl protons (–CH₂Cl) would likely appear as a doublet in the range of 3.5-3.7 ppm. The protons on the carbon bearing the chloromethyl group (H-3) would be shifted downfield. The protons adjacent to the ring oxygen (H-2 and H-5) would also exhibit characteristic downfield shifts.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals. The carbon of the chloromethyl group (–CH₂Cl) is expected to resonate around 45-50 ppm. The carbons of the tetrahydrofuran ring would appear in the aliphatic region, with the carbons adjacent to the oxygen (C-2 and C-5) being the most deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A strong C-O-C stretching band, characteristic of the ether linkage in the THF ring, is expected around 1050-1150 cm⁻¹. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 120, along with a characteristic M+2 peak at m/z 122 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of the chloromethyl radical (•CH₂Cl) and cleavage of the tetrahydrofuran ring.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process, commencing with the formation of its precursor, 3-(hydroxymethyl)tetrahydrofuran.

Synthesis of the Precursor: 3-(Hydroxymethyl)tetrahydrofuran

A patented method for the synthesis of 3-(hydroxymethyl)tetrahydrofuran involves the hydroformylation of a suitable unsaturated precursor, followed by reduction.[5]

Chlorination of 3-(Hydroxymethyl)tetrahydrofuran

The conversion of the primary alcohol, 3-(hydroxymethyl)tetrahydrofuran, to the corresponding chloride is a standard organic transformation. Several reliable methods can be employed, with the Appel reaction and the use of thionyl chloride being two of the most common and effective.

The Appel reaction provides a mild and efficient method for this conversion, proceeding via an Sₙ2 mechanism which is particularly suitable for primary alcohols.[1][6][7]

Step-by-Step Methodology:

-

To a stirred solution of triphenylphosphine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add carbon tetrachloride (1.1 eq.) at 0 °C.

-

Allow the mixture to stir for 15-30 minutes to form the phosphonium salt intermediate.

-

Slowly add a solution of 3-(hydroxymethyl)tetrahydrofuran (1.0 eq.) in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitored by TLC or GC).

-

Upon completion, the reaction mixture can be concentrated under reduced pressure. The product is then isolated from the triphenylphosphine oxide byproduct by precipitation and filtration or by column chromatography.

Causality of Experimental Choices:

-

Anhydrous Conditions: The reagents are moisture-sensitive. Water would hydrolyze the phosphonium salt intermediate and quench the reaction.

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

-

Stepwise Addition: The pre-formation of the phosphonium salt before the addition of the alcohol ensures efficient conversion.

-

Mild Conditions: The reaction proceeds at room temperature, which preserves the integrity of the tetrahydrofuran ring and prevents potential side reactions like elimination.

Treatment with thionyl chloride (SOCl₂) is a classic and cost-effective method for converting primary alcohols to alkyl chlorides.[8][9]

Step-by-Step Methodology:

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), dissolve 3-(hydroxymethyl)tetrahydrofuran (1.0 eq.) in a suitable solvent such as dichloromethane or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 eq.) to the stirred solution. A catalytic amount of a tertiary amine like pyridine or triethylamine can be added to scavenge the HCl produced.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the excess thionyl chloride with water or a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of the chloromethyl group as an electrophile in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary chloride is susceptible to Sₙ2 displacement by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity allows for the facile introduction of the 3-methyl-tetrahydrofuran moiety into various molecular scaffolds.

Example Reaction: Synthesis of Amines

Reaction with primary or secondary amines yields the corresponding 3-(aminomethyl)tetrahydrofuran derivatives. These products are valuable intermediates, as the tetrahydrofuran and amino groups are common pharmacophores.

R₂NH + Cl-CH₂-(C₄H₇O) → R₂N-CH₂-(C₄H₇O) + HCl

This type of reaction is fundamental in building more complex molecules for screening in drug discovery programs.

Application in Hepatitis B Virus (HBV) Treatment Research

A notable application of this compound is in the synthesis of Alkylthio Arylamides, a class of compounds investigated for the treatment of Hepatitis B Virus (HBV) infection.[2] While specific details of the synthesis are often proprietary, the role of this compound would be to alkylate a sulfur nucleophile, such as a thiophenol derivative, to introduce the 3-methyl-tetrahydrofuran group, which is likely crucial for binding to the biological target or for modulating the pharmacokinetic properties of the final compound.[10][11]

Safety, Handling, and Storage

As with any chlorinated organic compound, proper safety precautions are imperative when handling this compound.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Hazards: The compound is expected to be an irritant to the eyes, skin, and respiratory system. It is a combustible liquid.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.

Conclusion

This compound (CAS 89181-22-6) is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis from readily available precursors and the predictable reactivity of its chloromethyl group make it an attractive intermediate for introducing the biologically relevant tetrahydrofuran scaffold. The documented use of this compound in the preparation of potential anti-HBV agents underscores its importance to the scientific community. By following the protocols and safety guidelines outlined in this guide, researchers can confidently and effectively leverage the synthetic potential of this compound in their programs.

References

- 1. grokipedia.com [grokipedia.com]

- 2. scbt.com [scbt.com]

- 3. 89181-22-6|this compound|BLD Pharm [bldpharm.com]

- 4. 89181-22-6 | this compound - Moldb [moldb.com]

- 5. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. EP0223421B1 - Chlorination of carbohydrates and other alcohols - Google Patents [patents.google.com]

- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 10. US10941113B2 - Sulfamoyl-arylamides and the use thereof as medicaments for the treatment of hepatitis B - Google Patents [patents.google.com]

- 11. WO2013096744A1 - Hepatitis b antiviral agents - Google Patents [patents.google.com]

physical and chemical properties of 3-(Chloromethyl)tetrahydrofuran

An In-depth Technical Guide to 3-(Chloromethyl)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 89181-22-6) is a heterocyclic organic compound. It belongs to the class of substituted tetrahydrofurans, a structural motif found in numerous natural products and pharmacologically active molecules. The presence of a reactive chloromethyl group attached to the tetrahydrofuran ring at the 3-position makes it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development. It is important to distinguish this compound from its more commonly documented isomer, 2-(Chloromethyl)tetrahydrofuran (CAS No. 3003-84-7), as their physical and chemical properties differ.

Physical and Chemical Properties

Quantitative data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes available data from chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO | [1][2] |

| Molecular Weight | 120.58 g/mol | [1][2] |

| CAS Number | 89181-22-6 | [1][2] |

| Appearance | Not Specified | - |

| Boiling Point | 55-56 °C (at 16 Torr) | [3] |

| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Not Specified | - |

| Purity | Typically ≥98% | [2] |

Experimental Protocols

Synthesis of 3-(hydroxymethyl)tetrahydrofuran

The synthesis of the precursor alcohol can be achieved via the acid-catalyzed dehydration of 1,2,4-butanetriol.

Materials:

-

1,2,4-Butanetriol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Vigreux column

-

Distillation apparatus

Procedure:

-

A flask is charged with 1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., approximately 0.5-1% by weight).

-

The flask is fitted with a Vigreux column and a distillation head.

-

The mixture is heated to a temperature of 180-220°C.

-

The product, 3-hydroxytetrahydrofuran, is collected by distillation. The initial fraction will contain water, followed by the desired product.

-

The collected product can be further purified by fractional distillation under reduced pressure. Pure 3-hydroxytetrahydrofuran has a boiling point of 93-95°C at 26 mm Hg.

Representative Protocol for Chlorination of 3-(hydroxymethyl)tetrahydrofuran

The conversion of the precursor alcohol to this compound can be achieved using standard chlorinating agents, such as thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.

Materials:

-

3-(hydroxymethyl)tetrahydrofuran

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-(hydroxymethyl)tetrahydrofuran in an anhydrous solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add thionyl chloride (approximately 1.1 to 1.5 molar equivalents) dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Quench the reaction by carefully adding it to ice-cold water or a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound.

Mandatory Visualizations

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the primary alkyl chloride functional group. The carbon atom of the chloromethyl group is electrophilic and is susceptible to nucleophilic substitution reactions, likely proceeding through an Sₙ2 mechanism. This allows for the introduction of the 3-(tetrahydrofurfuryl)methyl moiety into various molecular scaffolds.

Potential Applications in Drug Development:

-

Building Block: The tetrahydrofuran ring is a common structural feature in many biologically active compounds. This compound can serve as a building block to synthesize more complex molecules with potential therapeutic applications.

-

Linker Moiety: The reactive handle allows for its conjugation to other molecules of interest, potentially serving as a linker in the development of probes or drug delivery systems.

While specific examples of its use in the synthesis of marketed drugs are not readily found, the general importance of substituted tetrahydrofurans in medicinal chemistry suggests its potential as a valuable intermediate. For instance, a computational study has investigated the reaction of substituted chloromethyl tetrahydrofuran derivatives with trimethylamine, providing insights into their reactivity.[4]

Spectral Characterization

Experimental spectral data for this compound is not widely available. However, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show complex multiplets for the protons on the tetrahydrofuran ring. A distinct signal, likely a doublet, would be expected for the methylene protons of the chloromethyl group (-CH₂Cl).

-

¹³C NMR: The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the chloromethyl group would be expected to appear in the range of 40-50 ppm.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹, a C-O-C stretching vibration for the ether linkage around 1050-1150 cm⁻¹, and a C-Cl stretching vibration in the fingerprint region (typically 600-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of the chloromethyl group or cleavage of the tetrahydrofuran ring.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis, particularly in the fields of pharmaceutical and materials science. While detailed experimental data for this specific isomer is sparse in the public domain, its synthesis can be reasonably achieved through the chlorination of its corresponding alcohol. Its reactivity as a primary alkyl halide makes it a useful building block for introducing the 3-(tetrahydrofurfuryl)methyl group into more complex structures. Further research into the specific reactions and applications of this compound would be beneficial to fully realize its synthetic potential.

References

- 1. scbt.com [scbt.com]

- 2. 89181-22-6 | this compound - Moldb [moldb.com]

- 3. FURAN, 3-(CHLOROMETHYL)TETRAHYDRO- | 89181-22-6 [chemicalbook.com]

- 4. DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Chloromethyl)tetrahydrofuran molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure and properties of 3-(Chloromethyl)tetrahydrofuran, a heterocyclic organic compound. The information is intended to support research and development activities where this molecule is of interest.

Core Molecular Data

The fundamental quantitative data for this compound are summarized below. This compound is a constitutional isomer of the more commonly cited 2-(Chloromethyl)tetrahydrofuran. It is crucial to distinguish between these two isomers by their CAS numbers to ensure the correct material is being sourced and utilized in experimental work.

| Property | Value | Citations |

| Molecular Formula | C₅H₉ClO | [1][2][3] |

| Molecular Weight | 120.58 g/mol | [1][2][3] |

| CAS Number | 89181-22-6 | [1][2][3] |

| Synonyms | Furan, 3-(chloromethyl)tetrahydro- | [3] |

Molecular Structure

The structure of this compound consists of a central five-membered saturated ether ring (tetrahydrofuran). A chloromethyl group (-CH₂Cl) is attached to the third carbon atom of this ring.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are typically found within specialized chemical literature, such as peer-reviewed journals or patents. A general search does not yield specific, step-by-step laboratory procedures. However, the synthesis of such a compound would likely involve standard organic chemistry methodologies.

A plausible synthetic route could involve the chlorination of 3-(Hydroxymethyl)tetrahydrofuran. This transformation is a common procedure in organic synthesis and can be achieved using various chlorinating agents.

Below is a logical workflow for a potential synthesis and purification process.

Caption: A generalized workflow for chemical synthesis and purification.

Professionals seeking to perform experiments with this compound should consult chemical databases and scientific literature for validated protocols and safety information. Key search terms would include the compound's CAS number (89181-22-6) and chemical name. All laboratory work should be conducted with appropriate safety measures in place, including the use of personal protective equipment and adherence to a thorough hazard assessment.

References

Spectroscopic Analysis of Chloromethyl-Substituted Tetrahydrofurans: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chloromethyl-substituted tetrahydrofurans. A thorough search of publicly available scientific databases and literature did not yield experimental or predicted spectroscopic data for 3-(Chloromethyl)tetrahydrofuran (CAS 89181-22-6).

Therefore, this document presents the available spectroscopic data for the isomeric compound, 2-(Chloromethyl)tetrahydrofuran (CAS 3003-84-7), also known as Tetrahydrofurfuryl chloride. While structurally similar, it is crucial to note that the data presented herein is for the 2-substituted isomer and will differ from the spectroscopic data of the 3-substituted isomer. The key expected differences in the Nuclear Magnetic Resonance (NMR) spectra are briefly discussed to provide context for researchers.

Spectroscopic Data of 2-(Chloromethyl)tetrahydrofuran

The following sections summarize the known ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 2-(Chloromethyl)tetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.1 | m | H-2 | |

| ~3.8 | m | H-5a | |

| ~3.7 | m | H-5b | |

| ~3.6 | dd | -CH₂Cl (a) | |

| ~3.5 | dd | -CH₂Cl (b) | |

| ~2.0 | m | H-3a, H-4a | |

| ~1.8 | m | H-3b | |

| ~1.6 | m | H-4b |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~79.0 | C-2 |

| ~68.0 | C-5 |

| ~47.0 | -CH₂Cl |

| ~30.0 | C-3 |

| ~26.0 | C-4 |

Note on Isomeric Differences: For the this compound isomer, significant differences in the NMR spectra would be expected. The proton and carbon signals for the C-3 position and the adjacent C-2 and C-4 positions would show different chemical shifts and coupling patterns compared to the data presented for the 2-isomer. Specifically, the methine proton at C-3 would likely appear as a multiplet, and the attached chloromethyl group's protons would be diastereotopic, likely resulting in a more complex splitting pattern.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-(Chloromethyl)tetrahydrofuran would be expected to show the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H stretching (aliphatic) |

| 1100-1000 | Strong | C-O-C stretching (ether) |

| 750-650 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-(Chloromethyl)tetrahydrofuran is characterized by the following major fragments.

| Mass-to-Charge (m/z) | Relative Intensity (%) | Assignment |

| 120/122 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 71 | High | [C₄H₇O]⁺ (Loss of CH₂Cl) |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as a chloromethyl-substituted tetrahydrofuran.

NMR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample (typically 2-5 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a greater number of scans is necessary to obtain a good spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

IR Spectroscopy

-

Sample Preparation (Neat Liquid): One to two drops of the neat liquid sample are placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin liquid film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are identified and their wavenumbers and relative intensities are recorded.

Mass Spectrometry

-

Sample Introduction: For a volatile liquid, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to 3-(Chloromethyl)tetrahydrofuran: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)tetrahydrofuran, a substituted cyclic ether, holds significance as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this compound. Detailed experimental protocols for its synthesis, alongside a compilation of its physicochemical and spectroscopic data, are presented to serve as a valuable resource for researchers. Furthermore, this guide explores the role of this compound in medicinal chemistry, highlighting its potential in the synthesis of complex molecular architectures for drug discovery.

Introduction

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of natural products and biologically active molecules. Its unique conformational flexibility and ability to participate in hydrogen bonding interactions make it a favored scaffold in medicinal chemistry. The introduction of a reactive chloromethyl group at the 3-position of the THF ring affords this compound, a valuable bifunctional molecule. The presence of both the cyclic ether and the alkyl chloride functionalities allows for a diverse range of chemical transformations, making it a key building block for the synthesis of more complex heterocyclic systems and pharmaceutical intermediates. This guide aims to provide a thorough understanding of the history, synthesis, and utility of this important chemical entity.

Discovery and History

The specific historical details surrounding the initial discovery and synthesis of this compound are not extensively documented in readily available literature. However, its development can be contextualized within the broader history of research into substituted tetrahydrofurans. Early investigations into the chemistry of furan and its derivatives in the early 20th century laid the groundwork for the synthesis of various saturated and substituted analogs.

The synthesis of the related isomer, 2-(chloromethyl)tetrahydrofuran (commonly known as tetrahydrofurfuryl chloride), has been known for a longer period and is well-documented. The exploration of functionalizing the tetrahydrofuran ring at the 3-position likely emerged from the desire to create a wider range of structural isomers for use in organic synthesis and drug discovery. A notable patent describes the synthesis of 3-chlorotetrahydrofuran as an intermediate in the production of tetrahydrofuran itself, indicating an industrial awareness of functionalization at this position. The synthesis of this compound would have been a logical extension of this work, focusing on the introduction of a reactive one-carbon unit.

Physicochemical and Spectroscopic Data

Precise quantitative data for this compound is not as abundant as for its 2-isomer. However, based on its structure and data for related compounds, the following properties can be expected.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol |

| Appearance | Colorless to pale yellow liquid (expected) |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in organic solvents, limited solubility in water |

Spectroscopic Data:

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the ring protons and a characteristic signal for the chloromethyl protons, likely in the range of 3.5-3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals for the tetrahydrofuran ring carbons and one for the chloromethyl carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations around 2850-3000 cm⁻¹, a C-O-C stretching band for the ether linkage, and a C-Cl stretching vibration.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the chloromethyl group or ring opening.

Experimental Protocols for Synthesis

The primary synthetic route to this compound involves the chlorination of its corresponding alcohol, 3-(hydroxymethyl)tetrahydrofuran.

Synthesis of 3-(Hydroxymethyl)tetrahydrofuran

Several methods exist for the preparation of the precursor, 3-(hydroxymethyl)tetrahydrofuran. One common approach involves the reduction of a 3-substituted furan derivative followed by cyclization.

Experimental Protocol: Synthesis of 3-(Hydroxymethyl)tetrahydrofuran

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with 3-furanmethanol.

-

Hydrogenation: The furan derivative is dissolved in a suitable solvent (e.g., ethanol) and a hydrogenation catalyst (e.g., palladium on carbon) is added.

-

Reaction Conditions: The reaction mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) and stirred at a specified temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up: The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield the crude 3-(hydroxymethyl)tetrahydrofuran.

-

Purification: The crude product can be purified by distillation under reduced pressure.

Chlorination of 3-(Hydroxymethyl)tetrahydrofuran

The conversion of the alcohol to the corresponding chloride is a standard organic transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a thermometer. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Reagents: 3-(Hydroxymethyl)tetrahydrofuran is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.

-

Addition of Thionyl Chloride: The solution is cooled in an ice bath, and thionyl chloride is added dropwise from the dropping funnel, maintaining a low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete.

-

Work-up: The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation.

Logical Workflow for Synthesis:

An In-depth Technical Guide to 3-(Chloromethyl)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)tetrahydrofuran, a heterocyclic organic compound, serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its tetrahydrofuran core is a prevalent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its applications in drug discovery.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 3-(chloromethyl)oxolane is also widely known as This compound . Throughout this guide, both names will be used interchangeably.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(chloromethyl)oxolane |

| Synonyms | This compound, FURAN, 3-(CHLOROMETHYL)TETRAHYDRO- |

| CAS Number | 89181-22-6 |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 55-56 °C at 16 Torr | [3] |

| Density | 1.074 ± 0.06 g/cm³ (Predicted) | [3] |

Note: Much of the publicly available data is for the isomeric 2-(Chloromethyl)tetrahydrofuran. The data presented here is specific to the 3-substituted isomer wherever possible.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of 3-tetrahydrofuranmethanol. This can be achieved using various chlorinating agents, with thionyl chloride being a prevalent choice.

Reaction Scheme:

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 3-(Chloromethyl)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Chloromethyl)tetrahydrofuran in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature and databases for this particular isomer, this document focuses on predicted solubility based on the physicochemical properties of structurally similar compounds, namely its isomer 2-(Chloromethyl)tetrahydrofuran and the parent compound tetrahydrofuran (THF). Furthermore, a detailed experimental protocol for determining liquid-liquid miscibility and quantitative solubility is provided to empower researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₅H₉ClO. Its structure consists of a saturated five-membered ether ring (tetrahydrofuran) substituted with a chloromethyl group at the 3-position. This substitution introduces a reactive electrophilic site, making it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Understanding its solubility profile is critical for its effective use in reaction media, purification processes, and formulation development.

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction. The solubility of this compound will be governed by the interplay of its polar ether and chloromethyl groups and its nonpolar hydrocarbon backbone.

Structural Analog Analysis:

-

Tetrahydrofuran (THF): The parent compound, THF, is a polar apathetic solvent that is miscible with a wide range of organic solvents, including alcohols, ketones, esters, ethers, and hydrocarbons.[1][2] This broad miscibility is a strong indicator that this compound will also exhibit good solubility in many of these solvent classes.

-

2-(Chloromethyl)tetrahydrofuran: The structural isomer, 2-(Chloromethyl)tetrahydrofuran, is reported to be soluble in organic solvents such as ethanol and diethyl ether, with limited solubility in water.[3]

Based on these analogs, this compound is expected to be readily soluble or miscible in a variety of common organic solvents. The presence of the polar chloromethyl group may slightly enhance its affinity for polar solvents compared to THF, while the overall cyclic ether structure ensures good compatibility with a broad spectrum of organic media.

Data Presentation: Predicted Miscibility

The following table summarizes the predicted miscibility of this compound with a range of common organic solvents. It is crucial to note that this data is predictive and should be confirmed experimentally for any critical application.

| Solvent Class | Solvent | Predicted Miscibility | Rationale |

| Alcohols | Methanol | Miscible | Polar protic nature, similar to ethanol where the 2-isomer is soluble.[3] |

| Ethanol | Miscible | The 2-isomer is known to be soluble in ethanol.[3] | |

| Isopropanol | Miscible | Similar polarity to other short-chain alcohols. | |

| Ketones | Acetone | Miscible | THF is miscible with acetone.[1] |

| Methyl Ethyl Ketone | Miscible | Similar properties to acetone. | |

| Esters | Ethyl Acetate | Miscible | THF is miscible with ethyl acetate. |

| Ethers | Diethyl Ether | Miscible | The 2-isomer is soluble in diethyl ether.[3] |

| Dioxane | Miscible | Structurally similar cyclic ether. | |

| Tetrahydrofuran (THF) | Miscible | Self-miscibility is expected. | |

| Chlorinated Solvents | Dichloromethane | Miscible | Good solvent for a wide range of organic compounds. |

| Chloroform | Miscible | Good solvent for a wide range of organic compounds. | |

| Aromatic Hydrocarbons | Toluene | Miscible | THF is miscible with toluene. |

| Benzene | Miscible | THF is miscible with benzene. | |

| Aliphatic Hydrocarbons | Hexane | Likely Miscible/Soluble | The nonpolar character of the hydrocarbon chain may lead to high solubility, though potentially not complete miscibility in all proportions. |

| Heptane | Likely Miscible/Soluble | Similar to hexane. | |

| Polar Aprotic Solvents | Acetonitrile | Miscible | THF is miscible with acetonitrile. |

| Dimethylformamide (DMF) | Miscible | High polarity and aprotic nature should facilitate dissolution. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | High polarity and aprotic nature should facilitate dissolution. |

Experimental Protocols

Given the absence of quantitative data, the following experimental protocols are provided as a guide for researchers to determine the solubility of this compound in their solvents of interest.

Qualitative Determination of Miscibility

This method provides a rapid assessment of whether two liquids are miscible in all proportions at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Small, clear glass vials with caps

-

Calibrated pipettes or graduated cylinders

Procedure:

-

To a clean, dry vial, add a known volume (e.g., 1 mL) of the solvent of interest.

-

Incrementally add known volumes of this compound to the solvent, capping and shaking the vial vigorously after each addition.

-

Visually inspect the mixture against a well-lit background.

-

Observation:

-

If the mixture remains a single, clear phase after the addition of any amount of this compound, the two liquids are considered miscible.

-

If the mixture becomes cloudy or separates into two distinct layers, the liquids are immiscible or partially miscible.

-

Quantitative Determination of Solubility (Shake-Flask Method)

This method is a reliable technique for determining the equilibrium solubility of a liquid in another liquid when they are not fully miscible.

Materials:

-

This compound

-

Solvent of interest

-

Sealed, thermostatically controlled shaker bath or magnetic stirrer with temperature control

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvents)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, airtight container (e.g., a screw-cap vial with a PTFE-lined septum). The presence of a distinct second phase of the solute is necessary to ensure saturation.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker bath or on a magnetic stirrer in a temperature-controlled environment.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed in the temperature-controlled environment until the two phases have clearly separated.

-

-

Sampling:

-

Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a syringe. Avoid disturbing the interface or drawing any of the undissolved solute phase.

-

Immediately filter the aliquot through a chemically resistant syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any micro-droplets of the undissolved solute.

-

-

Quantification:

-

Determine the mass of the collected saturated solution.

-

Dilute the sample to a known volume with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of the solubility of this compound in an organic solvent.

Caption: General workflow for the quantitative determination of solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates using 3-(Chloromethyl)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-(chloromethyl)tetrahydrofuran in the synthesis of valuable pharmaceutical intermediates. The tetrahydrofuran moiety is a common scaffold in a variety of biologically active compounds, making this compound a key building block for drug discovery and development.[1]

Introduction

This compound is a versatile bifunctional molecule featuring a stable tetrahydrofuran ring and a reactive chloromethyl group. This combination allows for its incorporation into more complex molecules through nucleophilic substitution reactions, primarily N-alkylation and O-alkylation. The tetrahydrofuran ring system is a prevalent structural motif in numerous approved drugs, contributing to favorable pharmacokinetic properties. This application note will focus on a widely applicable protocol for the synthesis of N-substituted piperazine intermediates, a common structural core in many active pharmaceutical ingredients (APIs).

Application: Synthesis of N-((Tetrahydrofuran-3-yl)methyl)-N'-Boc-piperazine

A primary application of this compound in pharmaceutical synthesis is the alkylation of amines. The reaction with N-Boc-piperazine is a key step in preparing monosubstituted piperazine derivatives, which are precursors to a wide range of APIs. The Boc (tert-butoxycarbonyl) protecting group allows for the selective alkylation of one nitrogen atom of the piperazine ring.

Experimental Protocol

This protocol describes the nucleophilic substitution reaction between this compound and N-Boc-piperazine to yield N-((tetrahydrofuran-3-yl)methyl)-N'-Boc-piperazine.

Materials:

-

This compound (CAS: 89181-22-6)

-

N-Boc-piperazine (CAS: 57260-71-6)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-Boc-piperazine (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

-

Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to N-Boc-piperazine.

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.1 equiv.) to the reaction mixture dropwise via syringe.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-((tetrahydrofuran-3-yl)methyl)-N'-Boc-piperazine.

Data Presentation

The following table summarizes representative data for the N-alkylation of N-Boc-piperazine with alkyl halides. The values presented are typical for this class of reaction and serve as a general guideline. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| N-Boc-piperazine | 1.0 equiv. |

| This compound | 1.1 equiv. |

| Base (e.g., K₂CO₃) | 2.0 equiv. |

| Reaction Conditions | |

| Solvent | Acetonitrile |

| Temperature | Reflux (~82 °C) |

| Reaction Time | 12-24 hours |

| Product | N-((Tetrahydrofuran-3-yl)methyl)-N'-Boc-piperazine |

| Representative Yield | 70-90% |

| Purity (after chromatography) | >95% |

| Analytical Techniques | TLC, LC-MS, ¹H NMR, ¹³C NMR |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of N-((tetrahydrofuran-3-yl)methyl)-N'-Boc-piperazine.

Caption: Reaction scheme for the N-alkylation of N-Boc-piperazine with this compound.

References

Application Notes and Protocols: Reactions of 3-(Chloromethyl)tetrahydrofuran with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the reactivity of 3-(Chloromethyl)tetrahydrofuran with various nucleophiles. It serves as a comprehensive guide, offering application notes, detailed experimental protocols, and quantitative data to facilitate its use in organic synthesis and drug development. The primary mode of reactivity involves nucleophilic substitution at the chloromethyl group, making this compound a valuable building block for introducing the tetrahydrofuran-3-ylmethyl moiety into a wide range of molecular scaffolds.

Introduction

This compound is a versatile bifunctional molecule featuring a stable tetrahydrofuran (THF) ring and a reactive primary alkyl chloride. The THF moiety is a common structural motif in numerous biologically active compounds and natural products. The chloromethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions (SN2) with a diverse array of nucleophiles. This reactivity allows for the straightforward introduction of the tetrahydrofuran-3-ylmethyl scaffold, a key fragment in the synthesis of pharmaceuticals and agrochemicals, such as the neonicotinoid insecticide Dinotefuran.[1]

The reactivity of the C-Cl bond is characteristic of a primary alkyl chloride, generally favoring bimolecular nucleophilic substitution (SN2) pathways.[2] This document outlines the reactions of this compound with nitrogen, oxygen, sulfur, and carbon nucleophiles, providing specific protocols and reaction data to guide synthetic applications.

General Reaction Pathway: Nucleophilic Substitution

The fundamental reaction of this compound involves the displacement of the chloride ion by a nucleophile. This process typically follows an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to inversion of configuration if the center were chiral.

Caption: General SN2 reaction of this compound.

Reactions with Nitrogen Nucleophiles

The alkylation of nitrogen-containing compounds is one of the most well-documented applications of this compound. This reaction is crucial for synthesizing amines, amides, and azides, which are pivotal intermediates in medicinal chemistry.

N-Alkylation of Amines and Ammonia

The reaction of this compound with ammonia or primary/secondary amines yields the corresponding primary, secondary, or tertiary amines. This reaction is a direct and efficient method for producing (Tetrahydrofuran-3-yl)methanamine and its derivatives.[3][4] However, direct alkylation of ammonia or primary amines can sometimes lead to over-alkylation due to the increasing nucleophilicity of the product amine.[5] A common strategy to synthesize the primary amine involves a two-step process via an azide or nitrile intermediate followed by reduction.

Data Presentation: N-Alkylation Reactions

| Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |

| Ammonia | 1. NaN₃, DMF; 2. H₂, Pd/C | (Tetrahydrofuran-3-yl)methanamine | High | Implied by[3] |

| Trimethylamine | Gas phase, Chloroform, or Water | (Tetrahydrofuran-3-yl)methyltrimethylammonium chloride | N/A (Theoretical) | [6] |

| Ammonia (Reductive Amination) | Tetrahydrofuran-3-carbaldehyde, NH₃/H₂, Bimetallic Catalyst | (Tetrahydrofuran-3-yl)methanamine | 99.1% | [3] |

Experimental Protocol: Synthesis of 3-(Azidomethyl)tetrahydrofuran

This protocol describes the synthesis of an azide intermediate, which can be readily reduced to the corresponding primary amine, (Tetrahydrofuran-3-yl)methanamine. This method avoids the over-alkylation issues associated with direct amination.

Workflow: Synthesis of 3-(Azidomethyl)tetrahydrofuran

Caption: Experimental workflow for the synthesis of 3-(azidomethyl)tetrahydrofuran.

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Reaction Initiation: Add sodium azide (NaN₃, 1.2-1.5 eq) to the solution.

-

Reaction Conditions: Heat the mixture to 60-80°C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous phase with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(Azidomethyl)tetrahydrofuran. Further purification can be achieved by vacuum distillation or column chromatography.

Note: The resulting azide can be reduced to the primary amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with LiAlH₄.

Reactions with Carbon Nucleophiles

Carbon-carbon bond formation is fundamental to building complex molecular skeletons. Grignard reagents are excellent carbon nucleophiles for reaction with alkyl halides like this compound.

Grignard Reactions

The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a new C-C bond, displacing the chloride. Tetrahydrofuran (THF) is a common and effective solvent for Grignard reactions.[7][8] It is important to note that while THF is a stable solvent for most Grignard reactions, side reactions with the solvent can occur under forcing conditions or with prolonged reaction times.[9][10]

Data Presentation: Grignard Coupling Reactions

| Nucleophile (R-MgX) | Solvent | Product | Expected Yield | Reference |

| Phenylmagnesium bromide | THF | 3-(Benzyl)tetrahydrofuran | Good to Excellent | General knowledge[8] |

| Methylmagnesium chloride | THF | 3-(Ethyl)tetrahydrofuran | Good to Excellent | General knowledge[8][11] |

| Isopropylmagnesium chloride | THF | 3-(Isobutyl)tetrahydrofuran | Good | General knowledge[7] |

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

Logical Flow: Grignard Reaction Setup

Caption: Logical flow for performing a Grignard reaction.

Methodology:

-

Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.

-

Reagent Preparation: Charge the flask with a solution of phenylmagnesium bromide in THF (1.1 eq).

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Substrate Addition: Prepare a solution of this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC or GC.

-

Quenching: Cool the flask back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Work-up and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

Reactions with Other Nucleophiles

The electrophilic nature of this compound allows it to react with a wide variety of other nucleophiles, including those based on oxygen and sulfur.

Data Presentation: Reactions with O, S, and other Nucleophiles

| Nucleophile | Reagents/Conditions | Product | Expected Yield |

| Sodium Phenoxide | NaH, Phenol, THF | 3-(Phenoxymethyl)tetrahydrofuran | Good |

| Sodium Thiophenoxide | NaH, Thiophenol, DMF | 3-(Phenylthiomethyl)tetrahydrofuran | Good to Excellent |

| Sodium Cyanide | NaCN, DMSO | (Tetrahydrofuran-3-yl)acetonitrile | Good |

| Meldrum's Acid Anion | K₂CO₃, DMF | 5-((Tetrahydrofuran-3-yl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Good |

Experimental Protocol: O-Alkylation with Sodium Phenoxide

Methodology:

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

-

Nucleophile Addition: Add a solution of phenol (1.2 eq) in anhydrous THF dropwise at 0°C. Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

-

Alkylation: Add a solution of this compound (1.0 eq) in anhydrous THF to the freshly prepared sodium phenoxide solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC.

-

Work-up: After cooling, quench the reaction by carefully adding water. Extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield 3-(Phenoxymethyl)tetrahydrofuran.

References

- 1. Tetrahydrofuran-3-yl)methanamine | 165253-31-6 [chemicalbook.com]

- 2. Tetrahydrofurfuryl chloride | 3003-84-7 | Benchchem [benchchem.com]

- 3. CN109438396A - A kind of preparation method of tetrahydrofuran -3- methylamine - Google Patents [patents.google.com]

- 4. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. DFT studies of conversion of methyl chloride and three substituted chloromethyl tetrahydrofuran derivatives during reaction with trimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijarse.com [ijarse.com]

- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for N-alkylation using 3-(Chloromethyl)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of complex molecules with diverse biological activities. The introduction of an N-(tetrahydrofuran-3-ylmethyl) moiety can significantly influence the pharmacological properties of a molecule, including its solubility, metabolic stability, and target-binding affinity. The tetrahydrofuran (THF) ring is a prevalent scaffold in many natural products and approved drugs, valued for its ability to form hydrogen bonds and its favorable pharmacokinetic profile. 3-(Chloromethyl)tetrahydrofuran is a key reagent for introducing this valuable structural motif. This document provides a detailed protocol for the N-alkylation of primary and secondary amines using this compound, along with representative data and a discussion of its applications in drug discovery. The N-alkylated products can serve as intermediates in the synthesis of novel therapeutics, potentially targeting a range of biological pathways, including the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[1][2][3]

Data Presentation

The following table summarizes representative yields for the N-alkylation of various amines with this compound under the conditions outlined in Protocol 1. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

| Entry | Amine Substrate | Amine Type | Product | Yield (%) |

| 1 | Benzylamine | Primary, Aliphatic | N-Benzyl-N-(tetrahydrofuran-3-ylmethyl)amine | 85 |

| 2 | Piperidine | Secondary, Cyclic | 1-(Tetrahydrofuran-3-ylmethyl)piperidine | 92 |

| 3 | Aniline | Primary, Aromatic | N-(Tetrahydrofuran-3-ylmethyl)aniline | 65 |

| 4 | Morpholine | Secondary, Cyclic | 4-(Tetrahydrofuran-3-ylmethyl)morpholine | 95 |

| 5 | Diethylamine | Secondary, Acyclic | N,N-Diethyl-N-(tetrahydrofuran-3-ylmethyl)amine | 78 |

Experimental Protocols

Protocol 1: General Procedure for N-alkylation using Sodium Hydride in DMF

This protocol describes a general method for the N-alkylation of primary and secondary amines with this compound using sodium hydride as a base in dimethylformamide (DMF).

Materials:

-

Amine (primary or secondary)

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF (0.2 M relative to the amine) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C (ice bath), add a solution of the amine (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the N-alkylation of amines using this compound.

Signaling Pathway Diagram

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by an N-alkylated tetrahydrofuran derivative.

References

Application Note: 3-(Chloromethyl)tetrahydrofuran as a Versatile Intermediate in Agrochemical Synthesis

AN-AGRO-001

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the potential application of 3-(Chloromethyl)tetrahydrofuran as a key starting material in the synthesis of agrochemicals. While direct synthesis of commercial agrochemicals from this specific precursor is not widely documented, its structure presents a valuable opportunity for the synthesis of pivotal intermediates. This note provides detailed, prospective protocols for the synthesis of 3-aminomethyltetrahydrofuran, a crucial intermediate for the neonicotinoid insecticide Dinotefuran, from this compound. Two plausible synthetic routes are presented: one via an azide intermediate and the other utilizing the Gabriel synthesis. This application note serves as a practical guide for researchers in agrochemical process development, offering a foundation for the exploration of this promising synthetic pathway.

Introduction

The tetrahydrofuran moiety is a recurring structural motif in a variety of biologically active compounds, including certain classes of agrochemicals. Its favorable physicochemical properties can impart desirable characteristics such as improved systemic activity and metabolic stability in target organisms. This compound, with its reactive chloromethyl group, is a promising, yet underexplored, building block for the introduction of the 3-tetrahydrofurfuryl moiety into more complex molecules.

A significant application in agrochemical synthesis is the preparation of 3-aminomethyltetrahydrofuran, a key intermediate in the industrial production of the third-generation neonicotinoid insecticide, Dinotefuran. Dinotefuran exhibits a broad spectrum of insecticidal activity and a favorable safety profile. This document details two robust and well-established synthetic methodologies for the conversion of this compound to 3-aminomethyltetrahydrofuran, thereby highlighting its potential utility in the synthesis of Dinotefuran and related agrochemicals.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the conversion of this compound to 3-aminomethyltetrahydrofuran. Both pathways leverage the reactivity of the primary alkyl chloride for nucleophilic substitution.

Route A: Synthesis via Azide Intermediate This two-step route involves an initial S(_N)2 reaction with sodium azide to form 3-(azidomethyl)tetrahydrofuran, followed by reduction of the azide to the primary amine.

Route B: Gabriel Synthesis This classic method for preparing primary amines involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis to release the desired amine.

A logical diagram illustrating the position of this compound as a precursor in the synthesis of Dinotefuran is presented below.

Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of 3-aminomethyltetrahydrofuran from this compound.

Route A: Synthesis via Azide Intermediate

Step 1: Synthesis of 3-(Azidomethyl)tetrahydrofuran

-

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN(_3)) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in anhydrous DMF.

-

Add sodium azide to the solution in one portion.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether (3 x volume of aqueous phase).

-

Combine the organic layers and wash sequentially with deionized water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(azidomethyl)tetrahydrofuran.

-

Step 2: Reduction of 3-(Azidomethyl)tetrahydrofuran to 3-Aminomethyltetrahydrofuran

-

Materials:

-

3-(Azidomethyl)tetrahydrofuran (1.0 eq)

-

Lithium aluminum hydride (LiAlH(_4)) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

-

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(azidomethyl)tetrahydrofuran in anhydrous THF to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of deionized water, 15% sodium hydroxide solution, and then more deionized water.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash with THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-aminomethyltetrahydrofuran.

-

Route B: Gabriel Synthesis

Step 1: Synthesis of N-(Tetrahydrofuran-3-ylmethyl)phthalimide

-

Materials:

-

This compound (1.0 eq)

-

Potassium phthalimide (1.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

Combine this compound and potassium phthalimide in anhydrous DMF in a round-bottom flask.

-

Heat the mixture to 80-100 °C and stir for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain N-(tetrahydrofuran-3-ylmethyl)phthalimide.

-

Step 2: Hydrazinolysis to 3-Aminomethyltetrahydrofuran

-

Materials:

-

N-(Tetrahydrofuran-3-ylmethyl)phthalimide (1.0 eq)

-

Hydrazine hydrate (1.5 eq)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

-

Procedure:

-

Suspend N-(tetrahydrofuran-3-ylmethyl)phthalimide in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the suspension.

-

Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Heat the mixture to reflux for an additional hour to ensure complete hydrolysis.

-

Cool the mixture and filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 3-aminomethyltetrahydrofuran.

-

The experimental workflow for both proposed synthetic routes is depicted below.

Data Presentation